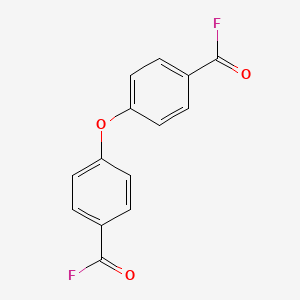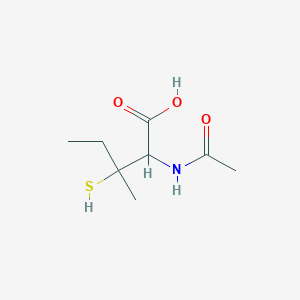
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Nitro-benzylidene)-(4-phenylazo-phenyl)-amine is an organic compound with the molecular formula C19H14N4O2 This compound is characterized by the presence of a nitro group, a benzylidene group, and an azo group, making it a complex molecule with diverse chemical properties
准备方法
合成路线和反应条件
(3-硝基亚苄基)-(4-苯偶氮苯基)-胺的合成通常涉及3-硝基苯甲醛与4-苯偶氮苯胺的缩合反应。反应通常在碱性条件下进行,例如氢氧化钠或碳酸钾,在乙醇或甲醇等有机溶剂中进行。将反应混合物在回流条件下加热数小时,以确保完全缩合。反应完成后,通过过滤分离产物,并通过重结晶纯化。
工业生产方法
虽然(3-硝基亚苄基)-(4-苯偶氮苯基)-胺的具体工业生产方法没有得到很好的记录,但一般的方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施高效的纯化技术,如柱色谱或结晶。
化学反应分析
反应类型
(3-硝基亚苄基)-(4-苯偶氮苯基)-胺可以发生各种化学反应,包括:
还原: 硝基可以在还原剂(如氢气在催化剂(例如,碳载钯)或硼氢化钠的存在下)的作用下还原为氨基。
氧化: 该化合物可以在强氧化条件下被氧化,例如用高锰酸钾或三氧化铬氧化,导致形成不同的氧化产物。
取代: 该化合物中的芳香环可以发生亲电取代反应,例如硝化、磺化或卤化,具体取决于所使用的试剂和条件。
常用试剂和条件
还原: 碳载钯上的氢气,硼氢化钠。
氧化: 高锰酸钾,三氧化铬。
取代: 硝酸用于硝化,硫酸用于磺化,卤素(氯,溴)用于卤化。
主要产物
还原: 形成(3-氨基亚苄基)-(4-苯偶氮苯基)-胺。
氧化: 取决于氧化程度,形成各种氧化产物。
取代: 具有不同官能团的原始化合物的取代衍生物。
科学研究应用
(3-硝基亚苄基)-(4-苯偶氮苯基)-胺在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。由于偶氮基的存在,它也因其光化学性质而受到研究。
生物学: 研究其作为生物探针或作为分子识别系统的一部分的潜力。
医学: 探索其潜在的药理活性,包括抗菌和抗癌活性。
工业: 由于其鲜艳的色彩和稳定性,用于染料和颜料的开发。
作用机制
(3-硝基亚苄基)-(4-苯偶氮苯基)-胺的作用机制很大程度上取决于其与特定分子靶标的相互作用。硝基可以被还原形成反应性中间体,这些中间体可以与生物大分子相互作用,导致各种生物学效应。偶氮基可以参与电子转移反应,影响化合物的的光化学和氧化还原性质。这些相互作用会影响细胞通路和分子靶标,从而有助于化合物的整体活性。
相似化合物的比较
类似化合物
- (2-苄氧基亚苄基)-(3-硝基苯基)-胺
- (2,4-二氯苯基)-(4-硝基亚苄基)-胺
- (4-硝基亚苄基)-(4-硝基苯基)-胺
- (3-氯-4-甲基苯基)-(4-硝基亚苄基)-胺
独特性
(3-硝基亚苄基)-(4-苯偶氮苯基)-胺的独特之处在于它结合了硝基、亚苄基和偶氮基,赋予其独特的化学和物理性质。
属性
CAS 编号 |
111438-25-6 |
|---|---|
分子式 |
C19H14N4O2 |
分子量 |
330.3 g/mol |
IUPAC 名称 |
1-(3-nitrophenyl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C19H14N4O2/c24-23(25)19-8-4-5-15(13-19)14-20-16-9-11-18(12-10-16)22-21-17-6-2-1-3-7-17/h1-14H |
InChI 键 |
WWRKYXPXQZJAGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11969434.png)


![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]propanehydrazide](/img/structure/B11969443.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969446.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)


![ethyl 2-{3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11969464.png)

![4-Bromo-2-[(2-pyridinylimino)methyl]phenol](/img/structure/B11969502.png)
